Ethyl Decanoate-d5
Description
Ethyl Decanoate-d5 (C${12}$H${19}$D$5$O$2$) is a deuterated analog of ethyl decanoate, where five hydrogen atoms in the ethanol moiety are replaced with deuterium (D). This isotopic labeling ensures minimal interference with non-deuterated analytes in mass spectrometry (MS), making it a critical internal standard for quantifying esters in complex matrices like wines and food products .
Properties
Molecular Formula |
C₁₂H₁₉D₅O₂ |
|---|---|
Molecular Weight |
205.35 |
Synonyms |
Decanoic Acid Ethyl Ester-d5; Capric Acid Ethyl Ester-d5; Ethyl Caprate-d5; Ethyl Caprinate-d5; Ethyl Decylate-d5; Ethyl n-Decanoate-d5; NSC 8909-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Esters
Structural and Functional Analogues
Ethyl Decanoate-d5 belongs to a class of deuterated ethyl esters used as internal standards. Key analogues include:
d5-Ethyl Dodecanoate (C${14}$H${24}$D$5$O$2$)
- Molecular Weight : 234.25 g/mol ([M+H]$^+$) .
- Synthesis: Similar to this compound, using d$_6$-ethanol and dodecanoyl chloride.
- MS Profile : Base peak at m/z 93, with fragments at m/z 106 (52%), 190 (12%), and 183 (12%) .
Ethyl Octanoate-d5 (C${10}$H${15}$D$5$O$2$)
- Molecular Weight : 178.18 g/mol (inferred from ).
- Application: Co-used with this compound in multi-ester quantification workflows .
Ethyl Heptadecanoate-d5 (C${19}$H${35}$D$5$O$2$)
Physical-Chemical and Analytical Properties
Table 1: Comparative Properties of Deuterated Esters
Notes:
- Mass Spectrometry: Deuterated esters exhibit a +5 Da shift in molecular ions (e.g., m/z 192.20 vs. 191 for non-deuterated ethyl decanoate) .
- Chromatography: Longer-chain esters (e.g., d5-ethyl dodecanoate) exhibit higher retention times due to increased hydrophobicity .
Role in Quantification
This compound is used in liquid-liquid extraction-GC-MS workflows to measure ethyl esters in wines. Its deuterated structure prevents overlap with non-deuterated analytes while maintaining similar chromatographic behavior .
Case Study: Wine Aroma Analysis
In a study on Cognac wines, this compound enabled precise quantification of ethyl decanoate concentrations (0.1–10 mg/L range) with a recovery rate >95% .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl Decanoate-d⁵ with high isotopic purity?
- Methodological Answer : Ethyl Decanoate-d⁵ is synthesized via esterification of deuterated decanoic acid (d5) with ethanol-d6 under acidic catalysis (e.g., sulfuric acid or HCl). Isotopic purity is ensured by using deuterated reagents in anhydrous conditions and monitoring via NMR (¹H and ²H) or mass spectrometry. For example, reaction progress can be tracked using gas chromatography (GC) with a polar column (e.g., DB-WAX) to separate intermediates . Post-synthesis, purification via fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) minimizes isotopic scrambling.
Q. How can researchers validate the structural integrity of Ethyl Decanoate-d⁵ in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) is used to confirm molecular ion peaks (e.g., m/z 229.24 for C₁₂H₁₉D₅O₃⁺). Isotopic distribution patterns should align with theoretical values (e.g., 5 deuterium atoms at >98% enrichment). Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ²H) identifies deuterium incorporation at specific positions (e.g., C-5 hydroxy group in Ethyl 5-hydroxydecanoate derivatives) .
Q. What safety protocols are critical for handling Ethyl Decanoate-d⁵ in laboratory settings?
- Methodological Answer : Ethyl Decanoate-d⁵ is classified as flammable (WGK Germany 2) and requires storage in inert atmospheres (argon/nitrogen) at –20°C. Personal protective equipment (PPE) includes nitrile gloves and vapor-resistant goggles. Spill management involves adsorption with vermiculite and disposal per EPA/ECHA guidelines. Toxicity data (e.g., LD₅₀) should be referenced from IUCLID or ECHA databases .
Advanced Research Questions
Q. How do isotopic effects (²H vs. ¹H) influence the reactivity of Ethyl Decanoate-d⁵ in catalytic hydrogenation studies?
- Methodological Answer : Deuterium kinetic isotope effects (KIE) alter reaction rates due to stronger C–D bonds. For hydrogenation using Pd/C or Raney Ni, reduced reaction rates (kH/kD ≈ 2–3) are observed. Isotopic labeling at the ester carbonyl group (C=O) can be probed via in-situ FTIR to monitor deuterium incorporation. Computational studies (DFT) model transition states to explain selectivity differences .
Q. What experimental strategies resolve contradictory data on the metabolic stability of Ethyl Decanoate-d⁵ in hepatic microsomal assays?
- Methodological Answer : Discrepancies arise from variability in microsomal enzyme activity (e.g., CYP450 isoforms). Standardize assays using pooled human liver microsomes (pHLM) with NADPH cofactors. LC-MS/MS quantifies deuterated metabolites (e.g., decanoic acid-d5) with stable isotope internal standards. Control for batch-to-batch variability via enzyme activity normalization (e.g., cytochrome c reductase assays) .
Q. How can researchers design tracer studies using Ethyl Decanoate-d⁵ to elucidate lipid trafficking in cellular models?
- Methodological Answer : Pulse-chase experiments with Ethyl Decanoate-d⁵ in lipid-loaded hepatocytes or adipocytes track deuterium incorporation into triglycerides or phospholipids. Confocal Raman microscopy visualizes spatial distribution of deuterated lipids. Data normalization accounts for natural abundance deuterium (0.015%) using background subtraction algorithms .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response curves in Ethyl Decanoate-d⁵ toxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Bootstrap resampling (n=10,000 iterations) quantifies confidence intervals. Outlier detection applies Grubbs’ test (α=0.05). Data visualization tools like GraphPad Prism ensure reproducibility .
Q. How should researchers report deuterium loss in long-term stability studies of Ethyl Decanoate-d⁵?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) quantifies deuterium loss via qNMR. Report degradation products (e.g., non-deuterated ethyl decanoate) using LC-HRMS. Arrhenius modeling predicts shelf-life at standard storage conditions. Data must comply with ICH Q1A(R2) guidelines for photostability and hydrolytic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
